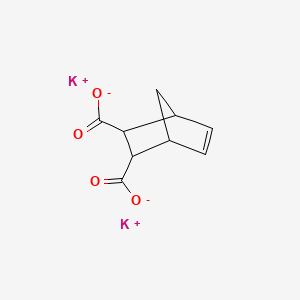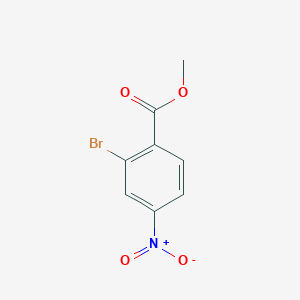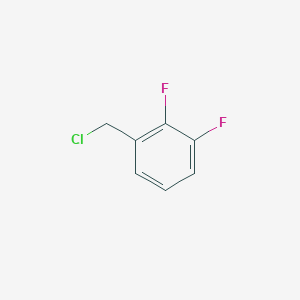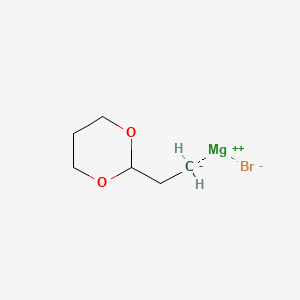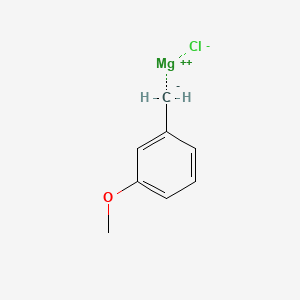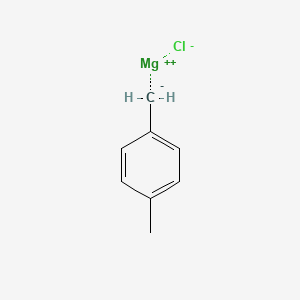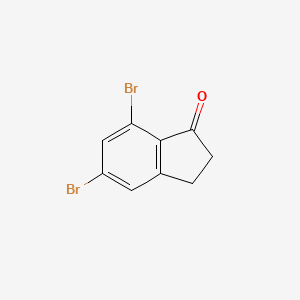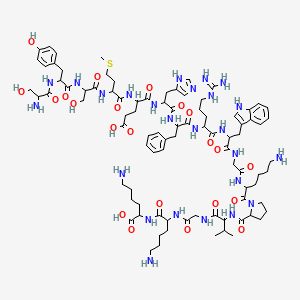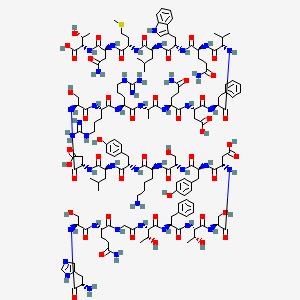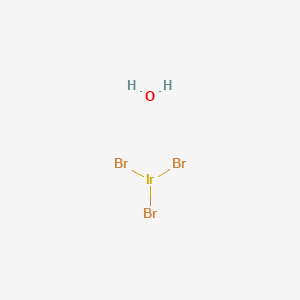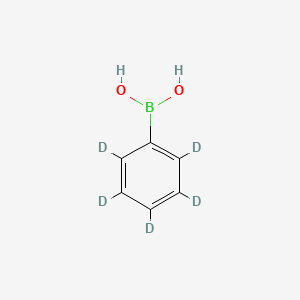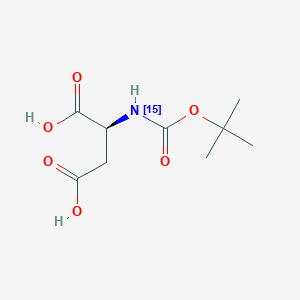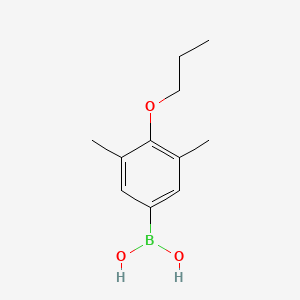
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application 1: Hydrosilylation of Alkynes
- Summary of Application: This compound is used as a catalyst for the hydrosilylation of internal and terminal alkynes .
- Methods of Application: While the exact procedures can vary, generally, the catalyst is mixed with the alkyne and the hydrosilane in a suitable solvent. The reaction mixture is then heated to initiate the reaction .
- Results or Outcomes: The outcome of this reaction is the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne, forming a vinylsilane .
Application 2: Cycloisomerization of Diynes
- Summary of Application: This compound is also used as a catalyst for the cycloisomerization of diynes .
- Methods of Application: In a typical procedure, the catalyst is added to a solution of the diyne in a suitable solvent. The reaction is then heated to promote cyclization .
- Results or Outcomes: The result of this reaction is the formation of a cyclic compound from the linear diyne .
Application 3: Transformation of Alcohols to Amides
- Summary of Application: It is used as a ligand in “one-pot” iridium-catalyzed transformation of alcohols to amides .
- Methods of Application: The alcohol, amine, and catalyst are combined in a single reaction vessel and heated. The alcohol is converted to an amide in a single step without the need for isolation of intermediates .
- Results or Outcomes: The result of this reaction is the direct conversion of an alcohol to an amide, which is a valuable transformation in organic synthesis .
Application 4: Synthesis of Furans from Bis(Alkynes) and DMSO
- Summary of Application: This compound is used as a catalyst for the synthesis of furans from bis(alkynes) and dimethyl sulfoxide (DMSO) .
- Methods of Application: The catalyst, bis(alkynes), and DMSO are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of furan compounds .
Application 5: Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
Application 6: Regeneration of Nicotinamide Adenine Dinucleotide
- Summary of Application: It acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
- Methods of Application: The compound is added to a solution containing nicotinamide adenine dinucleotide (NAD) and a suitable reducing agent. The mixture is then stirred to promote the regeneration of NAD .
- Results or Outcomes: The result of this process is the regeneration of NAD, which is a crucial cofactor in many biochemical reactions .
Application 7: Radical Cation Catalyzed Cycloaddition Reaction with Allenes
- Summary of Application: This compound undergoes a radical cation catalyzed cycloaddition reaction with allenes .
- Methods of Application: The compound and allene are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of a Diels-Alder product .
Application 8: Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
特性
CAS番号 |
99604-67-8 |
|---|---|
製品名 |
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
分子式 |
C16H25F6N3PRu |
分子量 |
505.4 g/mol |
IUPAC名 |
acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1 |
InChIキー |
IYEMDYLFXFMECZ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
正規SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



